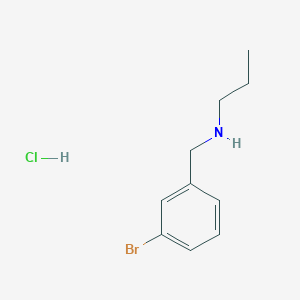

Amine Hydrochloride CAS No. 90389-55-2](/img/structure/B3165842.png)

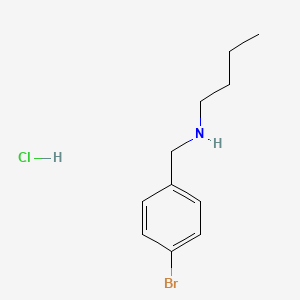

[(2-Bromophenyl)Methyl](Butyl)Amine Hydrochloride

Descripción general

Descripción

“(2-Bromophenyl)MethylAmine Hydrochloride” is a chemical compound with the CAS Number: 1172760-59-6 . It has a molecular weight of 278.62 . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is N-(2-bromobenzyl)-2-methyl-2-propanamine hydrochloride . The InChI code is 1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-6-4-5-7-10(9)12;/h4-7,13H,8H2,1-3H3;1H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 278.62 .Aplicaciones Científicas De Investigación

Novel Protecting Groups for Amines

The research conducted by Simon Surprenant and W. Lubell (2006) introduced the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection method. This protecting group is relatively acid-stable and can be activated and cleaved under mild conditions, offering a significant advance in the selective removal and protection strategies for amines Simon Surprenant and W. Lubell, 2006.

Synthesis and Molecular Structure

A study by Ö. Tamer et al. (2016) on the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) presents a combined experimental and density functional theory (DFT) approach to understand its molecular structure and spectral properties. The research emphasizes the stability and intramolecular charge transfer within BPTBMPA, indicating its potential for nonlinear optical applications Ö. Tamer et al., 2016.

Carbon Capture Technologies

Eleanor D. Bates et al. (2002) explored the use of a task-specific ionic liquid for CO2 capture. This liquid, created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, efficiently sequesters CO2 as a carbamate salt. The study highlights the liquid's recyclability and efficiency, comparable to commercial amine sequestering agents, without the need for volatile compounds or water Eleanor D. Bates et al., 2002.

Asymmetric Synthesis

The asymmetric synthesis of (S)-levetiracetam was developed by V. Raju et al. (2014) using [(1S)1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. This methodology provides a clear pathway for the synthesis of diastereomerically pure compounds, showcasing the utility of specific amine hydrochlorides in enantioselective synthesis V. Raju et al., 2014.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-bromophenyl)methyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-2-3-8-13-9-10-6-4-5-7-11(10)12;/h4-7,13H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNNUQFDIPPKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-55-2 | |

| Record name | Benzenemethanamine, 2-bromo-N-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide](/img/structure/B3165796.png)

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)